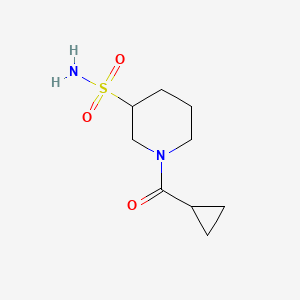![molecular formula C13H17NO2 B7574632 N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide, also known as BHCMC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BHCMC belongs to the class of cyclobutanecarboxamide compounds and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in the pathogenesis of diseases. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the development of Alzheimer's disease, and to modulate the activity of various signaling pathways involved in cancer.
Biochemical and Physiological Effects:
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help in the prevention and treatment of various diseases. It has also been shown to improve cognitive function and memory, making it a potential therapeutic agent for Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability may pose challenges for its use in large-scale experiments.
Future Directions
There are several future directions for the research on N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide. One potential area of research is the development of novel N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide derivatives with improved therapeutic properties. Another potential area of research is the investigation of the potential use of N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide and to explore its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide is a promising compound with potential therapeutic applications in various fields of scientific research. Its mechanism of action and physiological effects make it a potential therapeutic agent for the treatment of neurodegenerative diseases, cancer, and inflammation. Further research is needed to explore its full potential and to develop novel derivatives with improved therapeutic properties.
Synthesis Methods
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde and cyclobutanecarboxylic acid, followed by reduction and methylation. The final product is obtained through purification and characterization using various analytical techniques.
Scientific Research Applications
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has shown promising results in the treatment of neurodegenerative diseases, cancer, and inflammation.
properties
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14(13(16)11-3-2-4-11)9-10-5-7-12(15)8-6-10/h5-8,11,15H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMUZDMFNGPHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)O)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

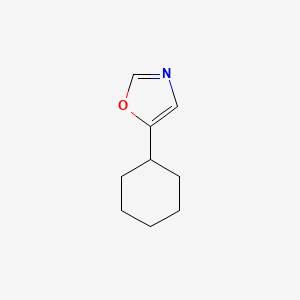
![N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)
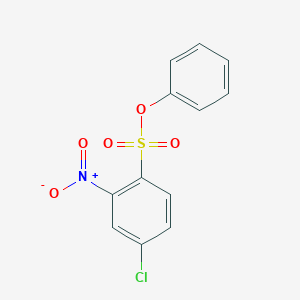
![[2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)
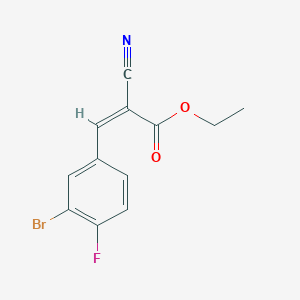

![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)

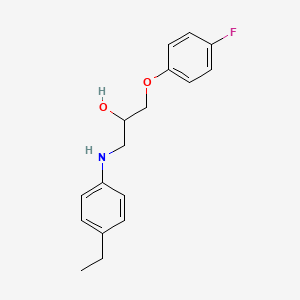
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
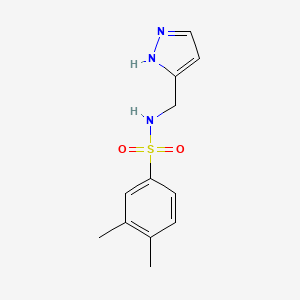
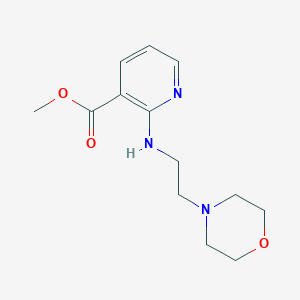
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
